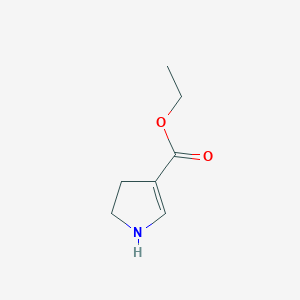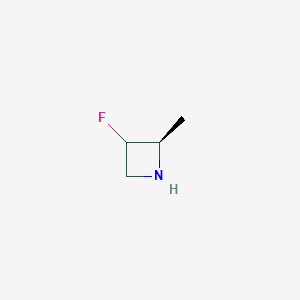
(2R)-3-Fluoro-2-methyl-azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-Fluoro-2-methyl-azetidine is a chiral azetidine derivative characterized by the presence of a fluorine atom and a methyl group on the azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Fluoro-2-methyl-azetidine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a fluorinated alkyl halide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to control the stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-3-Fluoro-2-methyl-azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of azido or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-3-Fluoro-2-methyl-azetidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Materials Science: The unique structural properties of this compound make it useful in the development of novel materials with specific electronic and mechanical properties.
Industry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R)-3-Fluoro-2-methyl-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. Additionally, the stereochemistry of the compound plays a crucial role in its biological activity, influencing its interaction with chiral targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid: A chiral reagent used in the synthesis of various compounds.
(2R,3S)-2-(trifluoromethyl)azetidin-3-ol:
Uniqueness
(2R)-3-Fluoro-2-methyl-azetidine is unique due to the presence of both a fluorine atom and a methyl group on the azetidine ring, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its stereochemistry and overall molecular conformation.
Eigenschaften
Molekularformel |
C4H8FN |
|---|---|
Molekulargewicht |
89.11 g/mol |
IUPAC-Name |
(2R)-3-fluoro-2-methylazetidine |
InChI |
InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4?/m1/s1 |
InChI-Schlüssel |
UXEHOOOMCCXWNZ-SYPWQXSBSA-N |
Isomerische SMILES |
C[C@@H]1C(CN1)F |
Kanonische SMILES |
CC1C(CN1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


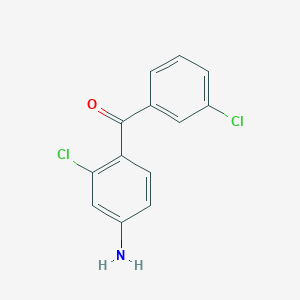

![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)
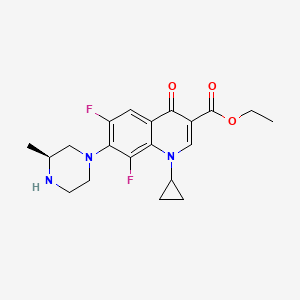
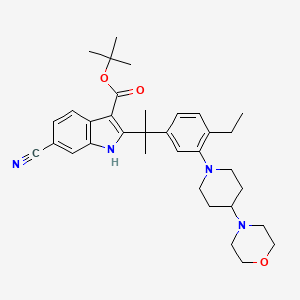

![2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12867479.png)
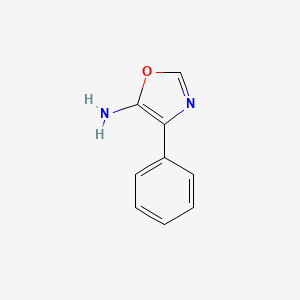
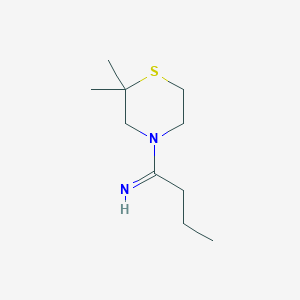
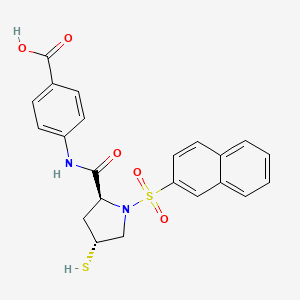
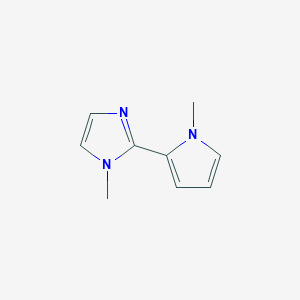
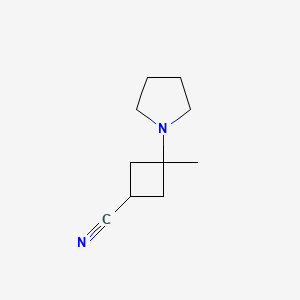
![2-Chloro-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12867538.png)
